molecular formula C12H7FN2 B14768432 4-Fluoro-3-(pyridin-4-yl)benzonitrile

4-Fluoro-3-(pyridin-4-yl)benzonitrile

Cat. No.: B14768432
M. Wt: 198.20 g/mol
InChI Key: JYDPAFFWXGNOKL-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyridin-4-yl)benzonitrile (C₁₂H₇FN₂, MW 198.20, CAS 1214373-76-8) is a fluorinated aromatic nitrile featuring a pyridinyl substituent at the 3-position of the benzene ring. Its structure combines electron-withdrawing (fluorine and nitrile) and electron-donating (pyridine) groups, making it versatile for applications in materials science, catalysis, and medicinal chemistry. The compound is synthesized via cross-coupling reactions, often involving palladium catalysts, and is characterized by its crystalline structure and reactivity in hydrogen evolution reactions (HER) .

Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

4-fluoro-3-pyridin-4-ylbenzonitrile

InChI

InChI=1S/C12H7FN2/c13-12-2-1-9(8-14)7-11(12)10-3-5-15-6-4-10/h1-7H

InChI Key

JYDPAFFWXGNOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pyridin-4-yl)benzonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 4-fluorobenzonitrile with 4-pyridylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(pyridin-4-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

4-Methoxy-3-(pyridin-4-yl)benzonitrile (C₁₃H₁₀N₂O, MW 210.24)
  • Key Difference : Methoxy group replaces fluorine at the 4-position.
  • This substitution may reduce catalytic efficiency in HER compared to the fluorine analog but could improve binding in pharmaceutical applications due to increased hydrophilicity .
4-Fluoro-3-(trifluoromethyl)benzonitrile (C₈H₃F₄N, MW 189.11, CAS 67515-59-7)
  • Key Difference : Trifluoromethyl group replaces pyridinyl.
  • Impact : The strong electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound suitable for agrochemical or pharmaceutical use. However, the absence of pyridinyl limits its utility in coordination chemistry and electrocatalysis .

Complex Heterocyclic Derivatives

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (C₂₁H₁₄FN₅, MW 355.37)
  • Key Difference: Incorporation of a pyrazole ring with amino and fluorophenyl substituents.
  • Impact: The extended π-system and hydrogen-bonding capacity (via NH₂) enhance biological activity. Its higher molecular weight and complexity may reduce solubility compared to simpler analogs.
4-{6-[(4-Fluorophenyl)amino]-5-fluoropyridin-2-ylamino}-3,5-dimethylbenzonitrile (C₂₁H₁₆F₂N₄, MW 378.39)
  • Key Difference: Di(arylamino)pyridine core with methyl and fluorine substituents.
  • Impact : The dual fluorine atoms and dimethyl groups optimize steric and electronic effects for enzyme inhibition. Synthesized via Pd-catalyzed coupling, this compound shows promise in targeting kinases or oxidases, though its larger size may limit bioavailability .

Functional Group Modifications

4-Fluoro-3-(trifluoromethoxy)benzonitrile (C₈H₃F₄NO, MW 205.11)
  • Key Difference : Trifluoromethoxy group replaces pyridinyl.
  • Impact : The trifluoromethoxy group introduces strong electron-withdrawing effects and steric bulk, enhancing resistance to metabolic degradation. This compound is commercially available (Thermo Scientific) and used in organic synthesis, though it lacks the coordination sites present in pyridinyl analogs .
4-fluoro-3-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile (C₁₆H₁₁FNO₃, MW 284.27)
  • Key Difference: Formyl and methoxy groups on a phenoxymethyl side chain.
  • Impact : The formyl group enables further functionalization (e.g., Schiff base formation), making this compound a versatile intermediate in materials science. However, the flexible side chain reduces crystallinity compared to rigid pyridinyl derivatives .

Electrocatalysis

4-Fluoro-3-(pyridin-4-yl)benzonitrile-based metal complexes (e.g., with Co(II) or Ni(II)) demonstrate high activity in HER, achieving turnover frequencies (TOFs) > 500 h⁻¹. In contrast, trifluoromethyl analogs lack pyridinyl coordination sites, resulting in lower catalytic performance .

Pharmaceutical Potential

Pyridinyl-containing compounds (e.g., the pyrazole derivative in ) show inhibitory activity against xanthine oxidase (IC₅₀ < 1 µM), attributed to π-π stacking and hydrogen bonding with the enzyme. Methoxy or trifluoromethyl analogs exhibit reduced potency due to weaker target interactions .

Sensing and Material Science

Graphene-modified electrodes functionalized with dihydroxybenzene isomers (e.g., derivatives of this compound) achieve nanomolar detection limits for organic molecules, leveraging the nitrile group’s redox activity. Trifluoroacetyl derivatives, however, show lower sensitivity due to steric hindrance .

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